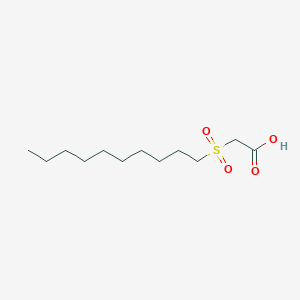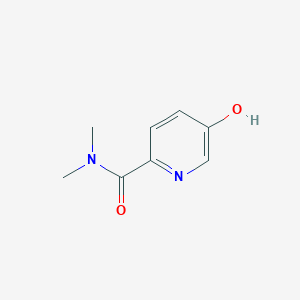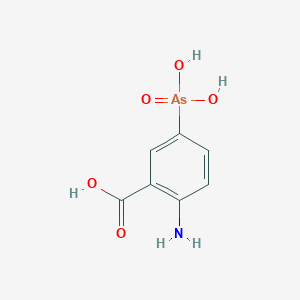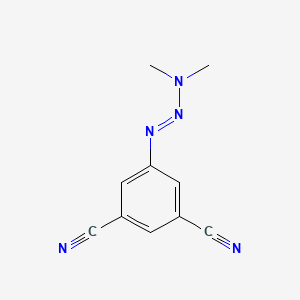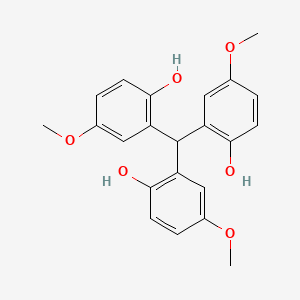
2,2',2''-Methanetriyltris(4-methoxyphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol is an organic compound belonging to the phenol class It is characterized by the presence of multiple hydroxyl and methoxy groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-methoxybenzaldehyde and 4-methoxyphenol.
Condensation Reaction: The key step involves a condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and 4-methoxyphenol in the presence of a suitable catalyst, such as an acid or base.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Analyse Chemischer Reaktionen
Types of Reactions
2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. For example, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Hydroxy-5-methoxy-phenyl)benzotriazole: Known for its UV-absorbing properties and used in sunscreens and coatings.
2-(2-Hydroxy-5-methoxy-phenyl)-1h-benzimidazole-5-carboxamidine: Studied for its potential pharmacological activities.
Uniqueness
2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
68643-30-1 |
|---|---|
Molekularformel |
C22H22O6 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
2-[bis(2-hydroxy-5-methoxyphenyl)methyl]-4-methoxyphenol |
InChI |
InChI=1S/C22H22O6/c1-26-13-4-7-19(23)16(10-13)22(17-11-14(27-2)5-8-20(17)24)18-12-15(28-3)6-9-21(18)25/h4-12,22-25H,1-3H3 |
InChI-Schlüssel |
GBTGXGSAOZATOI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)O)C(C2=C(C=CC(=C2)OC)O)C3=C(C=CC(=C3)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one](/img/structure/B13998433.png)
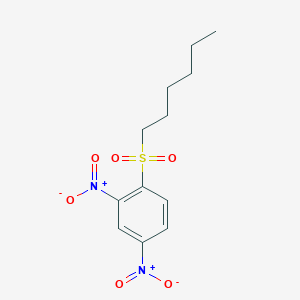
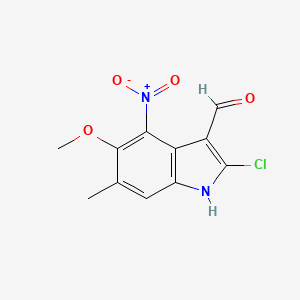
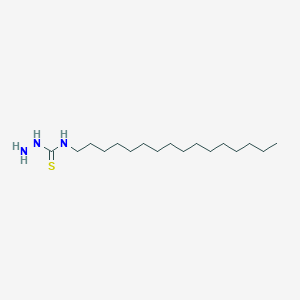
![4-[(Diphenylmethyl)sulfanyl]-3-nitropyridine-2,6-diamine](/img/structure/B13998453.png)
